molecular formula C22H12N2O4 B12009392 1,2-Bis(phthalamido)benzene CAS No. 37881-98-4

1,2-Bis(phthalamido)benzene

Cat. No.: B12009392
CAS No.: 37881-98-4
M. Wt: 368.3 g/mol
InChI Key: QMYXYGOUFQPVGC-UHFFFAOYSA-N
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Description

1,2-Bis(phthalamido)benzene is an organic compound with the molecular formula C22H12N2O4 It is characterized by the presence of two phthalimide groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(phthalamido)benzene can be synthesized through the condensation of phthalic anhydride with ortho-phenylenediamine. The reaction typically involves heating the reactants in a suitable solvent, such as acetic acid, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(phthalamido)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phthalimide groups can participate in nucleophilic substitution reactions, where nucleophiles replace the imide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of phthalic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phthalimide derivatives.

Scientific Research Applications

1,2-Bis(phthalamido)benzene has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of polymers, dyes, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2-Bis(phthalamido)benzene involves its interaction with molecular targets through its phthalimide groups. These groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound’s effects are mediated through pathways involving these interactions, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide: A simpler compound with one phthalimide group.

    N-Substituted Phthalimides: Compounds with various substituents on the nitrogen atom of the phthalimide group.

    Benzimidazole Derivatives: Compounds with a benzimidazole core structure.

Uniqueness

1,2-Bis(phthalamido)benzene is unique due to the presence of two phthalimide groups attached to a benzene ring, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions and applications that are not possible with simpler phthalimide derivatives.

Properties

CAS No.

37881-98-4

Molecular Formula

C22H12N2O4

Molecular Weight

368.3 g/mol

IUPAC Name

2-[2-(1,3-dioxoisoindol-2-yl)phenyl]isoindole-1,3-dione

InChI

InChI=1S/C22H12N2O4/c25-19-13-7-1-2-8-14(13)20(26)23(19)17-11-5-6-12-18(17)24-21(27)15-9-3-4-10-16(15)22(24)28/h1-12H

InChI Key

QMYXYGOUFQPVGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC=C3N4C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

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